5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of its ring(s). This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure, and is substituted with ethoxyphenyl, methoxyphenyl, and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the ethoxyphenyl, methoxyphenyl, and pyridinyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other heterocyclic compounds with fused ring structures, such as:
- Pyrrolo[2,3-d]pyrimidines
- Indolizines
- Isoquinolines
Uniqueness
The uniqueness of 5-(4-ETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H22N4O3/c1-3-32-20-12-8-18(9-13-20)29-24(17-5-4-14-26-15-17)21-22(27-28-23(21)25(29)30)16-6-10-19(31-2)11-7-16/h4-15,24H,3H2,1-2H3,(H,27,28) |
InChI Key |
PAVCEZHIBWPWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)OC)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.